Mésylate de talabostat

Vue d'ensemble

Description

Applications De Recherche Scientifique

Talabostat mesylate has a wide range of scientific research applications, including:

Cancer Research: It has shown potent antitumor activity by inhibiting DPP-IV and FAP, which are involved in tumor growth and metastasis.

Immunology: The compound stimulates both innate and adaptive immune responses, making it useful in immunotherapy research.

Hematopoiesis: Talabostat mesylate promotes hematopoiesis, making it valuable in studies related to blood cell formation and bone marrow function.

Inflammation: It has been used in research on inflammatory diseases due to its ability to modulate cytokine and chemokine production.

Mécanisme D'action

Target of Action

Talabostat mesylate, also known as PT-100 or L-valinyl-L-boroproline, is a selective inhibitor of the dipeptidyl peptidase (DPP) IV/CD26 family of serine proteases . Its primary targets include DPP-IV, DPP-8, DPP-9, and fibroblast activation protein (FAP) . FAP is expressed by reactive fibroblasts in tumor stroma .

Mode of Action

Talabostat mesylate interacts with its targets by inhibiting their enzymatic activity. In tumor stroma, it can directly target FAP expressed by reactive fibroblasts . This inhibition leads to the stimulation of both innate and adaptive immune responses against tumors, involving the transcriptional upregulation of cytokines and chemokines .

Biochemical Pathways

The inhibition of DPPs by Talabostat mesylate affects several biochemical pathways. It induces the production of cytokines and chemokines in lymph nodes and spleen, stimulating both adaptive and innate immune responses . This process involves the upregulation of IL-1β in PMA-differentiated THP-1 cells incubated in MM46T cell-conditioned medium .

Pharmacokinetics

In a phase II study, it was administered in combination with cisplatin for 6, 21-day cycles .

Result of Action

The molecular and cellular effects of Talabostat mesylate’s action are primarily immunostimulatory. It stimulates the production of cytokines and chemokines, leading to enhanced immune responses against tumors . Additionally, it has been shown to accelerate the expansion of tumor-specific T cells .

Analyse Biochimique

Biochemical Properties

Talabostat mesylate inhibits DPP-IV, fibroblast activation protein (FAP), DPP8/9, quiescent cell proline dipeptidase (QPP), and DPP2 . It interacts with these enzymes by cleaving N-terminal Xaa-Pro or Xaa-Ala residues . The nature of these interactions involves the inhibition of the enzymes, which leads to the stimulation of cytokine and chemokine production .

Cellular Effects

Talabostat mesylate has significant effects on various types of cells and cellular processes. It stimulates both adaptive and innate immune responses against tumors by inducing the production of cytokines and chemokines . It also influences cell function by enhancing the antibody-dependent cytotoxicity of other drugs .

Molecular Mechanism

The molecular mechanism of action of Talabostat mesylate involves its binding interactions with biomolecules and its influence on gene expression. It inhibits DPP-IV and related enzymes, leading to the upregulation of cytokines and chemokines . This upregulation results from IL-1β autocrine stimulation of cells and paracrine stimulation of other cells .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Talabostat mesylate change over time. It has been observed to have long-term effects on cellular function in both in vitro and in vivo studies

Dosage Effects in Animal Models

In animal models, the effects of Talabostat mesylate vary with different dosages . Significant tumor growth inhibition has been observed with the use of Talabostat mesylate plus checkpoint inhibition . Specific details on threshold effects or toxic effects at high doses are not currently available.

Metabolic Pathways

Talabostat mesylate is involved in metabolic pathways related to the regulation of cytokines and chemokines . It interacts with enzymes such as DPP-IV and FAP, influencing metabolic flux and metabolite levels .

Transport and Distribution

It is known that FAP, one of the proteins it interacts with, is expressed in bone marrow, lymph nodes, and the stroma of solid tumors .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : La synthèse du méthylate de talabostat implique la préparation de sa structure de base, Val-boroPro, suivie d'une mésylation. Les étapes clés comprennent :

Formation de Val-boroPro : Cela implique le couplage de la L-valine avec la boroproline.

Mésylation : Le Val-boroPro résultant est ensuite traité avec de l'acide méthanesulfonique pour former le sel de méthylate.

Méthodes de production industrielle : La production industrielle de méthylate de talabostat suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique :

Synthèse en vrac : Couplage à grande échelle de la L-valine avec la boroproline.

Purification : Le produit est purifié en utilisant des techniques de cristallisation ou de chromatographie.

Mésylation : Le Val-boroPro purifié est ensuite mis à réagir avec de l'acide méthanesulfonique pour obtenir le sel de méthylate.

Analyse Des Réactions Chimiques

Types de réactions : Le méthylate de talabostat subit diverses réactions chimiques, notamment :

Réactions d'inhibition : Il inhibe les dipeptidyl peptidases en se liant à leurs sites actifs.

Hydrolyse : Le composé peut subir une hydrolyse en conditions acides ou basiques.

Réactifs et conditions courants :

Acide méthanesulfonique : Utilisé pour la mésylation.

L-valine et boroproline : Utilisées dans la réaction de couplage initiale.

Produits principaux : Le produit principal de ces réactions est le méthylate de talabostat lui-même, avec des sous-produits potentiels incluant des matières premières non réagies et des fragments hydrolysés .

4. Applications de la recherche scientifique

Le méthylate de talabostat a une large gamme d'applications de recherche scientifique, notamment :

Recherche sur le cancer : Il a montré une activité antitumorale puissante en inhibant la DPP-IV et la FAP, qui sont impliquées dans la croissance tumorale et la métastase.

Immunologie : Le composé stimule les réponses immunitaires innées et adaptatives, ce qui le rend utile dans la recherche en immunothérapie.

5. Mécanisme d'action

Le méthylate de talabostat exerce ses effets en inhibant les dipeptidyl peptidases, y compris la DPP-IV, la FAP, la DPP8 et la DPP9 . Cette inhibition conduit à :

Activité antitumorale : En ciblant la FAP dans le stroma tumoral, le méthylate de talabostat perturbe le microenvironnement tumoral.

Stimulation immunitaire : Le composé suractive les cytokines et les chimiokines, améliorant les réponses immunitaires innées et adaptatives.

Stimulation hématopoïétique : Il favorise la production de cellules sanguines en stimulant les voies hématopoïétiques.

Composés similaires :

Sitagliptine : Un autre inhibiteur de la DPP-IV utilisé principalement pour le traitement du diabète.

Linagliptine : Un inhibiteur sélectif de la DPP-IV ayant des applications dans la gestion du diabète.

Unicité du méthylate de talabostat :

Large spectre d'inhibition : Contrairement aux autres inhibiteurs de la DPP-IV, le méthylate de talabostat inhibe plusieurs dipeptidyl peptidases, y compris la FAP, la DPP8 et la DPP9.

Activités antitumorales et hématopoïétiques : Le méthylate de talabostat a démontré des activités antitumorales et stimulantes hématopoïétiques significatives, ce qui le rend unique parmi les inhibiteurs de la DPP-IV.

Comparaison Avec Des Composés Similaires

Sitagliptin: Another DPP-IV inhibitor used primarily for diabetes treatment.

Linagliptin: A selective DPP-IV inhibitor with applications in diabetes management.

Uniqueness of Talabostat Mesylate:

Broad Inhibition Spectrum: Unlike other DPP-IV inhibitors, talabostat mesylate inhibits multiple dipeptidyl peptidases, including FAP, DPP8, and DPP9.

Antitumor and Hematopoietic Activities: Talabostat mesylate has demonstrated significant antitumor and hematopoietic stimulating activities, making it unique among DPP-IV inhibitors.

Propriétés

IUPAC Name |

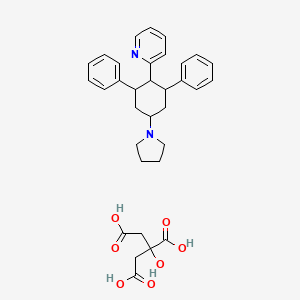

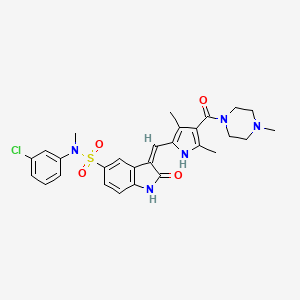

[(2R)-1-[(2S)-2-amino-3-methylbutanoyl]pyrrolidin-2-yl]boronic acid;methanesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H19BN2O3.CH4O3S/c1-6(2)8(11)9(13)12-5-3-4-7(12)10(14)15;1-5(2,3)4/h6-8,14-15H,3-5,11H2,1-2H3;1H3,(H,2,3,4)/t7-,8-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXYYOEIGQRXGPI-WSZWBAFRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1CCCN1C(=O)C(C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

B([C@@H]1CCCN1C(=O)[C@H](C(C)C)N)(O)O.CS(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H23BN2O6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70164466 | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

150080-09-4 | |

| Record name | Talabostat mesylate [USAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0150080094 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Talabostat mesylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70164466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | TALABOSTAT MESYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V8ZG4Y1B51 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2S)-2-[[(2S,3R)-2-[[(2S)-2-[[(2R,3R,4S,5R)-3,5-dihydroxy-2,4-dimethyloctadecanoyl]amino]-3,3-dimethylpent-4-enoyl]amino]-3-hydroxybutanoyl]amino]-3-oxopropanoic acid](/img/structure/B1681141.png)

![5-[(5-chloro-2-oxo-1H-indol-3-ylidene)methyl]-N-[2-(diethylamino)ethyl]-2,4-dimethyl-1H-pyrrole-3-carboxamide](/img/structure/B1681150.png)